molecular formula C6H11NOS B2461281 2-Methyloxolane-2-carbothioamide CAS No. 1536844-79-7

2-Methyloxolane-2-carbothioamide

Cat. No.: B2461281
CAS No.: 1536844-79-7
M. Wt: 145.22
InChI Key: IWFQNDYGRMIQNZ-UHFFFAOYSA-N
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Description

2-Methyloxolane-2-carbothioamide is a chemical compound with the molecular formula C6H11NOS. It is also known by its IUPAC name, 2-methyltetrahydrofuran-2-carbothioamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyloxolane-2-carbothioamide typically involves the reaction of 2-methyloxolane with thiocarbamide under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxolane-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2-Methyloxolane-2-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyloxolane-2-carbothioamide involves its interaction with specific molecular targets. The thiocarbamide group can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets are still under investigation, but these interactions are believed to be crucial for its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyloxolane-2-carbothioamide is unique due to its thiocarbamide group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds like 2-methyloxolane and 2-methyltetrahydrofuran, which are primarily used as solvents .

Properties

IUPAC Name

2-methyloxolane-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-6(5(7)9)3-2-4-8-6/h2-4H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFQNDYGRMIQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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